Trans-2-Methyl-cyclohexylamine hydrochloride is a chemical compound with the molecular formula C7H16ClN and a molecular weight of approximately 149.66 g/mol. It appears as a white to off-white crystalline powder and is known for its distinct structural configuration, which includes a cyclohexane ring with a methyl group and an amine functional group in a trans arrangement. This unique stereochemistry contributes to its specific chemical properties and biological activities .
Reaction Type | Common Reagents |
---|---|
Oxidation | Potassium permanganate, chromium trioxide |
Reduction | Lithium aluminum hydride, sodium borohydride |
Substitution | Thionyl chloride, phosphorus tribromide |
Trans-2-Methyl-cyclohexylamine hydrochloride exhibits notable biological activity, particularly in pharmacological research. Its amine functionality allows it to interact with various biological targets, including enzymes and receptors. This interaction can influence cellular signaling pathways and biochemical processes, making it a valuable compound for studying the effects of amine-containing substances on biological systems .
The synthesis of trans-2-Methyl-cyclohexylamine hydrochloride can be accomplished through several methods:
Trans-2-Methyl-cyclohexylamine hydrochloride has several applications across various fields:
Studies on trans-2-Methyl-cyclohexylamine hydrochloride have focused on its interactions with biological molecules. Its ability to form hydrogen bonds due to the presence of both amine and hydroxyl groups allows it to modulate the activity of enzymes and receptors effectively. This characteristic makes it a candidate for further research into drug design and development .
Trans-2-Methyl-cyclohexylamine hydrochloride shares structural similarities with several other compounds. Here are some notable comparisons:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Cyclohexylamine | Simple amine derivative of cyclohexane | Lacks hydroxyl group; simpler structure |
2-Aminocyclohexanol | Contains both amine and hydroxyl groups but in different positions | Different stereochemistry affects reactivity |
Cyclohexanol | Contains only hydroxyl group | No amine functionality; differing biological activity |
Trans-2-Methyl-cyclohexylamine hydrochloride is unique due to its specific trans configuration and the presence of both hydroxyl and amine groups, which contribute to its distinct chemical reactivity and biological properties compared to these similar compounds .